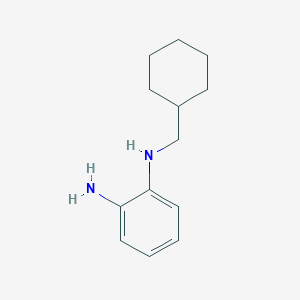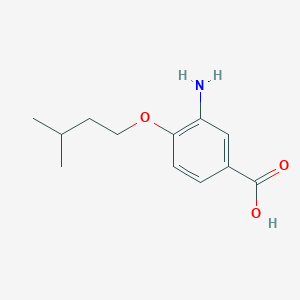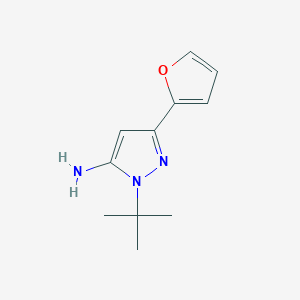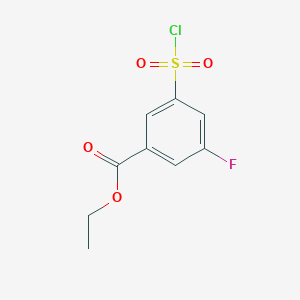
N-(2-tert-butylphenyl)-2-chloropropanamide
Übersicht
Beschreibung
N-(2-tert-butylphenyl)-2-chloropropanamide (2-TBPCPA) is an organic compound with a wide range of applications in the field of scientific research. It is a tertiary amide, with a unique structure that allows it to be used as a reagent in a variety of organic synthesis reactions. It has recently been used in the synthesis of novel drugs, and has been studied for its potential to be used in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
Organocatalysis
N-(2-tert-butylphenyl)-2-chloropropanamide: is utilized in organocatalysis to facilitate the enantioselective synthesis of complex chiral molecules . This compound plays a crucial role in the development of asymmetric organic catalysis strategies, which are essential for creating pharmaceuticals with high purity and efficacy.
Synthesis of Axially Chiral Molecules
The compound is instrumental in targeting the remote control of axial chirality in succinimides, including N-(2-tert-butylphenyl) derivatives . It aids in the desymmetrization strategy, which is pivotal for synthesizing axially chiral molecules that have significant potential as drugs, ligands, and catalysts.
Vinylogous Reactivity
In the realm of vinylogous reactivity, N-(2-tert-butylphenyl)-2-chloropropanamide contributes to the synthesis of oxindoles bearing non-symmetric 3-alkylidene groups . This is particularly challenging due to the reduced reactivity and stereocontrol at these positions, making the compound’s role all the more critical.
Atropisomerism
The compound is key in the study of atropisomerism, a form of chirality caused by restricted rotation around a bond axis . It is used to construct non-biaryl atropisomeric amide scaffolds bearing a C–N axis, which are extensively utilized in pharmaceuticals and agricultural science.
Catalytic Asymmetric Synthesis
N-(2-tert-butylphenyl)-2-chloropropanamide: is involved in catalytic asymmetric synthesis strategies to access non-biaryl atropisomers rotating around a C–N chiral axis . This includes the development of methodologies focusing on transition-metal, chiral amine, and phosphoric acid catalysis reactions.
Late-Stage Transformations
The compound’s structure allows for late-stage transformations in the synthesis of atropisomeric compounds . This is significant for the pharmaceutical industry, where modifications at the final stages can tailor the properties of the active pharmaceutical ingredients.
Enamine Catalysis
As part of enamine catalysis, N-(2-tert-butylphenyl)-2-chloropropanamide is used to catalyze reactions involving the formation of iminium ions, which are important intermediates in the synthesis of a wide range of organic compounds .
Friedel-Crafts Reaction
Lastly, the compound finds application in the Friedel-Crafts reaction, a cornerstone in synthetic organic chemistry . It is used to introduce tert-butylphenyl groups into other molecules, which can significantly alter their chemical and physical properties.
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-8-6-5-7-10(11)13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOBJXKRIYIOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2-chloropropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)
![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)


![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)


![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)




